molecular formula C17H21NO B1665822 Atomoxetine CAS No. 83015-26-3

Atomoxetine

Numéro de catalogue B1665822
Numéro CAS: 83015-26-3
Poids moléculaire: 255.35 g/mol
Clé InChI: VHGCDTVCOLNTBX-QGZVFWFLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Atomoxetine, sold under the brand name Strattera, is used to treat attention-deficit hyperactivity disorder (ADHD) in children, teenagers, and adults . It belongs to the group of medicines called selective norepinephrine reuptake inhibitors (SNRIs) .


Synthesis Analysis

The synthesis of Atomoxetine has been reported in various studies. For instance, one study mentioned the asymmetric synthesis of Atomoxetine by Mitsunobu inversion with the required phenols .


Molecular Structure Analysis

The crystal structure of Atomoxetine hydrochloride (Strattera), C17H22NOCl, has been studied .


Chemical Reactions Analysis

Atomoxetine interacts with various chemical entities. For example, it forms a charge transfer complex with p-chloranil and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ; π-acceptor) . It is primarily cleared from the body via oxidative metabolism and is subsequently eliminated into the urine as conjugated metabolites .


Physical And Chemical Properties Analysis

Atomoxetine is a white solid intended for oral administration . It has a molecular weight of 255.4 .

Applications De Recherche Scientifique

Summary of the Application

Atomoxetine is indicated for the management of ADHD in children and adolescents aged 6 to 18 years . It’s an effective treatment for the core ADHD symptoms, and improves functional outcomes and quality of life .

Methods of Application or Experimental Procedures

In a retrospective cohort study, 133 children aged 3–6 years diagnosed with ADHD comorbid with autism spectrum disorder (ASD) were included . Atomoxetine was titrated to a dose of 1.2–1.8 mg/kg/day .

Results or Outcomes

50 patients (37.6%) experienced adverse events (AEs), which led to treatment discontinuation in 23 patients (17.3%). The most common AEs were gastrointestinal (24.1%), aggression or hostility (12.8%), and increased hyperactivity (9.0%). In the 23 patients who discontinued treatment, all the AEs resolved after treatment ceased . Among the 110 patients who completed at least 6 months’ treatment, atomoxetine appeared to be well tolerated and effective .

2. Atomoxetine in ADHD Treatment Over a Decade

Summary of the Application

Atomoxetine has been licensed to treat ADHD in children and adolescents since 2002. It’s an effective treatment for the core ADHD symptoms, and improves functional outcomes and quality of life .

Methods of Application or Experimental Procedures

A comprehensive review of over a decade of clinical research of atomoxetine was conducted . The efficacy of atomoxetine was assessed in various pediatric populations with ADHD (i.e., males/females, patients with co-morbidities, children/adolescents, and with/without prior exposure to other ADHD medications) .

Results or Outcomes

Atomoxetine often becomes particularly effective 10–12 weeks after initiating treatment . A pooled analysis of six randomized placebo-controlled trials indicated that responses at 4 weeks may predict response at 6–9 weeks . Another pooled analysis of open-label data suggests that the probability of a robust response to atomoxetine [≥40 % decrease in ADHD–Rating Scale (ADHD-RS) scores] may continue to increase beyond 6–9 weeks .

3. Atomoxetine in ADHD Treatment with Autism Spectrum Disorder (ASD)

Summary of the Application

Atomoxetine is used for the management of ADHD symptoms in children aged 3–6 years who were diagnosed with ADHD comorbid with ASD .

Methods of Application or Experimental Procedures

This retrospective cohort study included 133 children aged 3–6 years. Atomoxetine was titrated to a dose of 1.2–1.8 mg/kg/day .

Results or Outcomes

Among the 110 patients who completed at least 6 months’ treatment, atomoxetine appeared to be well tolerated and effective. The Clinical Global Impression—Improvement score improved to 1 (“very much improved”) and 2 (“much improved”) in 62.4% and 20.3% of children, respectively, at their last visit .

4. Atomoxetine in Adult ADHD Treatment

Summary of the Application

Atomoxetine has been shown to improve the symptoms of ADHD in adults .

Methods of Application or Experimental Procedures

The efficacy of atomoxetine was assessed in adults with ADHD .

Results or Outcomes

The effects of atomoxetine were due to its ability to improve the symptoms of ADHD, prevent their worsening, or both .

5. Atomoxetine in Combination with Psychotherapy

Summary of the Application

A study investigated the efficacy of a combined treatment (cognitive-behavioral therapy plus atomoxetine) as compared to psychotherapy alone and atomoxetine alone for children with Attention-Deficit/Hyperactivity Disorder (ADHD) .

Methods of Application or Experimental Procedures

Fifty-nine children were randomly allocated to one of the 3 conditions . The combined treatment included cognitive-behavioral therapy based on behavioral components derived from classical behavioral therapy modifications and cognitive components mainly derived from rational emotive behavior therapy, plus an attention training component in a virtual environment .

Results or Outcomes

Preliminary findings indicated a significant difference between the combined treatment and atomoxetine group at post-treatment for the total ADHD symptoms rated by parents . The combined treatment seems to be superior to the medication alone on parent ratings on ADHD symptoms .

6. Atomoxetine as a Second-Line Medication Treatment Option for ADHD

Summary of the Application

Atomoxetine is considered a second-line medication treatment option for ADHD .

Methods of Application or Experimental Procedures

Future investigations should study atomoxetine outcomes in stimulant non-responders, identify responder and non-responder characteristics, compare stimulant and atomoxetine treatment response, and study longer-term atomoxetine effectiveness and tolerability under naturalistic conditions .

Results or Outcomes

The results of these future investigations could provide useful clinical information .

Safety And Hazards

Atomoxetine may cause serious heart or blood vessel problems, especially in patients who have a family history of heart disease . It may also cause drowsiness, dizziness, and damage to organs (Liver) through prolonged or repeated exposure .

Orientations Futures

The dosage of Atomoxetine can be adjusted based on the patient’s response. Initial responses to Atomoxetine may be apparent within 1 week of treatment, but can take longer (median 23 days in a 6-week study; n = 72). Responses often build gradually over time, and may not be robust until after 3 months .

Propriétés

IUPAC Name

(3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGCDTVCOLNTBX-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1O[C@H](CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044297
Record name Atomoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Atomoxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014434
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

64-65 ºC at 0.760 mmHg
Record name Atomoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00289
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

White to practically white solid ... solubility of 27.8 mg/L in water. /Hydrochloride/, 3.90e-03 g/L
Record name Atomoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00289
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATOMOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7352
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Atomoxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014434
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Atomoxetine is known to be a potent and selective inhibitor of the norepinephrine transporter (NET), which prevents cellular reuptake of norepinephrine throughout the brain, which is thought to improve the symptoms of ADHD. More recently, positron emission tomography (PET) imaging studies in rhesus monkeys have shown that atomoxetine also binds to the serotonin transporter (SERT), and blocks the N-methyl-d-aspartate (NMDA) receptor, indicating a role for the glutamatergic system in the pathophysiology of ADHD., The selective norepinephrine (NE) transporter inhibitor atomoxetine (formerly called tomoxetine or LY139603) has been shown to alleviate symptoms in Attention Deficit/Hyperactivity Disorder (ADHD). We investigated the mechanism of action of atomoxetine in ADHD by evaluating the interaction of atomoxetine with monoamine transporters, the effects on extracellular levels of monoamines, and the expression of the neuronal activity marker Fos in brain regions. Atomoxetine inhibited binding of radioligands to clonal cell lines transfected with human NE, serotonin (5-HT) and dopamine (DA) transporters with dissociation constants (K(i)) values of 5, 77 and 1451 nM, respectively, demonstrating selectivity for NE transporters. In microdialysis studies, atomoxetine increased extracellular (EX) levels of NE in prefrontal cortex (PFC) 3-fold, but did not alter 5-HT(EX) levels. Atomoxetine also increased DA(EX) concentrations in PFC 3-fold, but did not alter DA(EX) in striatum or nucleus accumbens. In contrast, the psychostimulant methylphenidate, which is used in ADHD therapy, increased NE(EX) and DA(EX) equally in PFC, but also increased DA(EX) in the striatum and nucleus accumbens to the same level. The expression of the neuronal activity marker Fos was increased 3.7-fold in PFC by atomoxetine administration, but was not increased in the striatum or nucleus accumbens, consistent with the regional distribution of increased DA(EX). We hypothesize that the atomoxetine-induced increase of catecholamines in PFC, a region involved in attention and memory, mediates the therapeutic effects of atomoxetine in ADHD. In contrast to methylphenidate, atomoxetine did not increase DA in striatum or nucleus accumbens, suggesting it would not have motoric or drug abuse liabilities.
Record name Atomoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00289
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATOMOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7352
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Atomoxetine

CAS RN

83015-26-3, 82248-59-7
Record name Atomoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83015-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atomoxetine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083015263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atomoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00289
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atomoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, (γR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATOMOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASW034S0B8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ATOMOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7352
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Atomoxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014434
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

161-165 ºC
Record name Atomoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00289
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

reacting an alkoxide of N-methyl-3-phenyl-3-hydroxypropylamine with 2-fluorotoluene in 1,3-dimethyl-2-imidazolidinone to give N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine;
[Compound]
Name
alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atomoxetine
Reactant of Route 2
Reactant of Route 2
Atomoxetine
Reactant of Route 3
Reactant of Route 3
Atomoxetine
Reactant of Route 4
Reactant of Route 4
Atomoxetine
Reactant of Route 5
Reactant of Route 5
Atomoxetine
Reactant of Route 6
Reactant of Route 6
Atomoxetine

Citations

For This Compound
32,600
Citations
JM Sauer, BJ Ring, JW Witcher - Clinical pharmacokinetics, 2005 - Springer
… systemic clearance of atomoxetine: aromatic … atomoxetine, 4-hydroxyatomoxetine, which is subsequently glucuronidated and excreted in urine. The formation of 4-hydroxy-atomoxetine …
Number of citations: 263 link.springer.com
D Simpson, CM Perry - Pediatric Drugs, 2003 - Springer
… have been associated with atomoxetine treatment; asthenia 10.6% in atomoxetine (once daily) … trend, p < 0.1) in atomoxetine (twice daily) receipients vs 3.6% in placebo recipients.[26] …
Number of citations: 56 link.springer.com
D Michelson, L Adler, T Spencer, FW Reimherr… - Biological …, 2003 - Elsevier
… To assess the efficacy of atomoxetine, a new and highly … The primary outcome measure was a comparison of atomoxetine and … RESULTS: In each study, atomoxetine was statistically …
Number of citations: 767 www.sciencedirect.com
AK Christman, JD Fermo… - … : The Journal of Human …, 2004 - Wiley Online Library
… effects of atomoxetine in children and adults have shown that atomoxetine is effective in maintaining control of ADHD. Likewise, long-term trials have determined that atomoxetine is …
…, T Spencer, Atomoxetine ADHD Study Group - …, 2001 - publications.aap.org
… evidence that atomoxetine is … atomoxetine would be superior to placebo for the treatment of ADHD and report results of a fixed-dose study of comparing 3 different doses of atomoxetine …
Number of citations: 839 publications.aap.org
JF Wernicke, CJ Kratochvil - Journal of Clinical Psychiatry, 2002 - psychiatrist.com
… Atomoxetine will be the first nonstimulant medication approved by the US Food and Drug … course of treatment with atomoxetine and then decline. Atomoxetine has also been associated …
Number of citations: 198 www.psychiatrist.com
JF Wernicke, D Faries, D Girod, JW Brown, H Gao… - Drug safety, 2003 - Springer
… in 342 patients assigned to atomoxetine compared with 208 … to atomoxetine and 62 to placebo) and study 2[3] (64 patients randomised to atomoxetine and 62 to placebo), atomoxetine …
Number of citations: 232 link.springer.com
…, KJ Schuh, Atomoxetine ADHD Study Group - …, 2002 - publications.aap.org
Objective. The efficacy of atomoxetine was assessed in school-age girls with attention-deficit/hyperactivity disorder (ADHD). Atomoxetine is a potent inhibitor of the presynaptic …
Number of citations: 154 publications.aap.org
KP Garnock-Jones, GM Keating - Pediatric Drugs, 2009 - Springer
… among atomoxetine recipients, this eventually returned to normal in the longer term. Data suggest that atomoxetine is unlikely to have any abuse potential. Atomoxetine appeared less …
Number of citations: 287 link.springer.com
CJ Kratochvil, BS Vaughan, MJ Harrington… - Expert Opinion on …, 2003 - Taylor & Francis
… Atomoxetine has generally been well tolerated. In November of 2002 the FDA approved atomoxetine for … Atomoxetine is the first nonstimulant approved by the FDA for the treatment of …
Number of citations: 139 www.tandfonline.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.